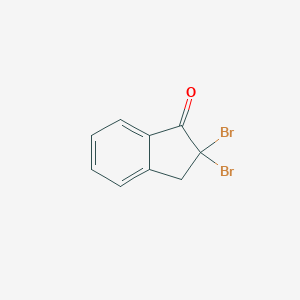

2,2-Dibromo-1-indanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-dibromo-3H-inden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2O/c10-9(11)5-6-3-1-2-4-7(6)8(9)12/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGEJBODXYMOIGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)C1(Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40299133 | |

| Record name | 2,2-Dibromo-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.95 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7749-02-2 | |

| Record name | NSC128362 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128362 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Dibromo-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,2 Dibromo 1 Indanone

Direct Halogenation Protocols of 1-Indanone (B140024)

Direct halogenation of the α-carbon position of carbonyl compounds is a fundamental transformation in organic chemistry. For 1-indanone, this approach allows for the introduction of one or two bromine atoms at the C-2 position, which is activated by the adjacent carbonyl group.

Achieving selective α,α-dibromination of 1-indanone requires careful control of reaction conditions to prevent the formation of monobrominated byproducts or further reactions on the aromatic ring. One effective strategy involves the use of elemental bromine under basic conditions. nih.govresearchgate.net For instance, the reaction of 1-indanone with bromine in the presence of potassium hydroxide (B78521) (KOH) at room temperature leads to the formation of 2,2-dibromo-1-indanone. nih.govresearchgate.net This method contrasts with reactions under acidic conditions, which tend to yield the α-monobrominated product. nih.govresearchgate.net

The bromination of substituted indanones, such as 4-chloro-1-indanone (B82819), has also been investigated. When 4-chloro-1-indanone is treated with bromine (Br₂) in solvents like carbon tetrachloride (CCl₄) or chloroform (B151607) (CHCl₃) at room temperature, 2,2-dibromo-4-chloro-1-indanone is obtained as the major product. journals.co.za Increasing the molar ratio of bromine to the indanone substrate can enhance the yield of the dibrominated product. journals.co.za Another approach utilizes an N-Bromosuccinimide (NBS) system with a catalytic amount of toluene-4-sulfonic acid at elevated temperatures to produce this compound in high yield. chemicalbook.com

The outcome of the bromination of 1-indanone is highly dependent on the choice of the brominating agent, solvent, temperature, and the presence of catalysts. nih.govresearchgate.netjournals.co.za The regioselectivity of the reaction—whether bromination occurs at the α-position or on the aromatic ring—is particularly sensitive to these parameters. nih.gov

Under acidic conditions, such as in acetic acid, 1-indanone is selectively α-monobrominated. nih.govresearchgate.net In contrast, basic conditions, typically using potassium hydroxide (KOH), promote α,α-dibromination. nih.govresearchgate.net The choice of solvent also plays a critical role; non-polar solvents like CCl₄ and CHCl₃ have been used for the dibromination of substituted indanones. journals.co.za

Different brominating agents have been employed, including elemental bromine (Br₂), N-Bromosuccinimide (NBS), and a hydrogen peroxide-hydrobromic acid (H₂O₂-HBr) system. nih.govjournals.co.zachemicalbook.comorganic-chemistry.org The H₂O₂-HBr system, for example, is effective for the rapid dibromination of 1-arylethanones, a class of compounds structurally related to 1-indanone. organic-chemistry.org

| Substrate | Brominating Agent/Conditions | Solvent | Product(s) | Yield | Reference |

|---|---|---|---|---|---|

| 1-Indanone | Br₂ / KOH / Room Temp. | Not Specified | This compound | Not Specified | nih.govresearchgate.net |

| 1-Indanone | Br₂ / Acetic Acid | Acetic Acid | 2-Bromo-1-indanone (B167726) | Not Specified | nih.govresearchgate.net |

| 4-Chloro-1-indanone | Br₂ (1 eq) | CCl₄ or CHCl₃ | 2,2-Dibromo-4-chloro-1-indanone | 40% | journals.co.za |

| 4-Chloro-1-indanone | Br₂ (2 eq) | CHCl₃ | 2,2-Dibromo-4-chloro-1-indanone | 68% | journals.co.za |

| 1-Indanone | NBS / Toluene-4-sulfonic acid / 80°C | Not Specified | This compound | 99% | chemicalbook.com |

The dibromination of 1-indanone at the C-2 position is understood to proceed through an intermediate enol or enolate form. The reaction mechanism is catalyzed by either acid or base.

Base-Catalyzed Mechanism: In the presence of a base like KOH, a proton is abstracted from the α-carbon (C-2) to form an enolate anion. This nucleophilic enolate then attacks a molecule of elemental bromine (Br₂), leading to the formation of 2-bromo-1-indanone. The remaining α-proton on the 2-bromo-1-indanone is now even more acidic due to the electron-withdrawing effect of the first bromine atom. Consequently, it is rapidly removed by the base to form a second enolate, which reacts with another molecule of Br₂ to yield the final this compound product.

Acid-Catalyzed Mechanism: Under acidic conditions, the carbonyl oxygen is protonated, which enhances the acidity of the α-protons. A weak base (like the solvent or the conjugate base of the acid catalyst) removes an α-proton to form a neutral enol intermediate. This enol then attacks a bromine molecule to give the α-brominated ketone. While this pathway typically leads to monobromination, forcing conditions can sometimes lead to dibromination.

Photochemical Approaches to Brominated Indanones and Analogues

Photochemical methods offer an alternative route for the bromination of indanones. tubitak.gov.trtubitak.gov.trresearchgate.netulakbim.gov.tr The photobromination of 1-indanone typically involves irradiation with a UV lamp in a suitable solvent like carbon tetrachloride (CCl₄) in the presence of elemental bromine. tubitak.gov.tr This approach often generates a complex mixture of products due to the involvement of radical intermediates. tubitak.gov.tr

In a study on the photobromination of 1-indanone, four main products were isolated and characterized: this compound, 2,3-dibromo-inden-1-one, trans-2,3-dibromoindan-1-one, and 2,2-dibromoindan-1,3-dione. tubitak.gov.trtubitak.gov.trulakbim.gov.tr The reaction is carried out by adding bromine to a solution of 1-indanone in CCl₄ with internal irradiation from a 150 W projector lamp at room temperature. tubitak.gov.tr While this method does produce the target compound, the yield is modest, and significant purification is required to isolate this compound from the other brominated species. tubitak.gov.tr

| Product | Yield |

|---|---|

| 2,3-Dibromo-inden-1-one | 39% |

| 2,2-Dibromoindan-1,3-dione | 18% |

| This compound | 15% |

| trans-2,3-Dibromoindan-1-one | 10% |

Regiochemical and Stereochemical Control in Indanone Bromination

Controlling the regiochemistry of bromination is a significant challenge, especially in substituted indanones where both the aliphatic ring and the aromatic ring are potential sites for electrophilic attack. The reaction conditions play a pivotal role in directing the regioselectivity. nih.govresearchgate.net

For example, the bromination of 5,6-dimethoxyindan-1-one with Br₂ in acetic acid at room temperature results exclusively in a dibromo compound where bromination occurs at both the C-2 and C-4 positions. nih.gov However, when the same substrate is treated with Br₂ in the presence of a base like KOH or K₂CO₃ at low temperatures (~0 °C), a monobrominated product, 4-bromo-5,6-dimethoxyindan-1-one, is formed selectively on the aromatic ring. nih.govresearchgate.net This demonstrates that acidic conditions favor α-bromination (along with aromatic bromination if the ring is activated), while basic conditions can be tuned to favor selective aromatic bromination. In the case of unsubstituted 1-indanone, the distinction is clearer: acidic conditions favor α-monobromination, while basic conditions favor α,α-dibromination. nih.govresearchgate.net

Stereochemical control is not a factor for the synthesis of this compound, as the C-2 carbon is not a stereocenter. However, it becomes relevant when other positions are functionalized, or in the formation of byproducts. For instance, the photochemical bromination of 1-indanone yields trans-2,3-dibromoindan-1-one as one of the products, indicating a specific stereochemical outcome for the addition of bromine across the C2-C3 bond in a potential intermediate. tubitak.gov.tr

Reactivity Patterns and Transformation Pathways of 2,2 Dibromo 1 Indanone

Nucleophilic Reactivity at the Carbonyl Center and α-Bromine Sites

The 2,2-dibromo-1-indanone molecule possesses two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon and the carbon atom bearing the two bromine atoms (the α-carbon). The reactivity at these sites allows for a variety of functional group interconversions.

The carbonyl group can undergo standard reactions with nucleophiles. However, the primary focus of reactivity often involves the α-carbon. The two bromine atoms are good leaving groups, facilitating nucleophilic substitution reactions. Strong nucleophiles can displace one or both bromine atoms. For instance, reactions with amines or alkoxides can lead to the formation of α-amino or α-alkoxy indanone derivatives, respectively. These substitution reactions typically proceed via an SN2 mechanism, where the nucleophile attacks the α-carbon, leading to the displacement of a bromide ion. dalalinstitute.compages.devchemguide.co.uklibretexts.org The presence of two bromine atoms means that a second substitution can occur, potentially leading to 2,2-disubstituted-1-indanone products. The reaction with a strong base like sodium methoxide (B1231860) can also initiate other reaction pathways, such as elimination or rearrangement, which are discussed in subsequent sections. acs.orgualberta.ca

The reaction with amines is particularly useful for synthesizing 2-amino-1-indanone derivatives, which are scaffolds found in various biologically active molecules. nih.gov The specific outcome of the reaction—mono- versus di-substitution, or competing elimination and rearrangement reactions—can often be controlled by carefully selecting the nucleophile, solvent, and reaction temperature.

Elimination Reactions to Form α,β-Unsaturated Ketone Derivatives

Treatment of this compound with a base can induce an elimination reaction, specifically dehydrobromination, to yield an α,β-unsaturated ketone. The most common product of this reaction is 2-bromo-1-indenone. This transformation involves the removal of a proton from the C3 position and the elimination of one of the bromine atoms from the C2 position.

This process typically follows an E2 (bimolecular elimination) mechanism, which requires an anti-periplanar arrangement of the proton being abstracted and the leaving group. acgpubs.org The use of various bases, including amines (like piperidine (B6355638) or γ-picoline) and alkoxides (like sodium methoxide), has been shown to effect this type of elimination in related α-halo ketones. acs.org For instance, the dehydrobromination of the related compound 2-bromo-2-benzyl-1-indanone with bases such as sodium methoxide or piperidine leads to the formation of an exocyclic double bond. acs.org A similar principle applies to this compound, where the elimination of HBr results in the formation of the endocyclic α,β-unsaturated system of 2-bromo-1-indenone. This product is a valuable synthon for further reactions, including cycloadditions.

| Reactant | Base/Conditions | Product | Reaction Type |

| This compound | Base (e.g., NaOMe, Piperidine) | 2-Bromo-1-indenone | Dehydrobromination (E2) |

Cycloaddition Reactions and Annulation Strategies

While this compound itself is not typically a direct partner in cycloaddition reactions, its derivatives, particularly the elimination product 2-bromo-1-indenone, are excellent substrates for such transformations. Annulation, the formation of a new ring onto an existing one, can also be achieved through multi-step sequences starting from this compound.

The electron-deficient double bond in 2-bromo-1-indenone makes it a potent dienophile for [4+2] cycloaddition reactions (Diels-Alder reactions). ualberta.ca It can react with various dienes to construct complex polycyclic frameworks. Furthermore, indanone-derived systems can participate in [3+2] cycloadditions. For example, indanone-derived nitrones have been shown to react with alkynes to form spirocyclic isoxazolines. google.com Similarly, other strategies can be employed to generate fused carbocycles and heterocycles from indanone precursors. gla.ac.uk

A notable and direct annulation strategy involving this compound is its reaction with zinc metal to form a zinc enolate, a key intermediate in the Reformatsky reaction. dalalinstitute.commdpi.com This reactive species can then engage with various electrophiles to build complex molecular architectures, including spiro-compounds.

A specific application demonstrates the reaction of the zinc enolate, generated from this compound and zinc dust, with derivatives of 2-oxochromen-3-carboxylic acid. mdpi.com This reaction proceeds via nucleophilic attack of the zinc enolate onto the chromene system, followed by an intramolecular cyclization to furnish a spiro-cyclopropane-indanone scaffold. The reaction is highly stereoselective, predominantly yielding a single geometric isomer of the final spiro product. This transformation highlights a powerful method for constructing densely functionalized spirocyclic systems in a single, convergent step.

| Reactants | Reagents | Product | Key Transformation |

| This compound, Alkyl 2-oxochromen-3-carboxylate | Zinc | Alkyl 2,1'-dioxo-spiro(1a,7b-dihydrocyclopropa[c]chromen-1,2'-indan)-1a-carboxylate | Reformatsky reaction followed by intramolecular spirocyclization |

Metal-Catalyzed Transformations and Cross-Coupling Potential

The carbon-bromine bonds in this compound and its derivatives are amenable to a variety of metal-catalyzed transformations, most notably palladium- and copper-catalyzed cross-coupling reactions. These methods are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

While direct cross-coupling on this compound is less common, its dehydrobromination product, 2-bromo-1-indenone, or related bromo-indenones are excellent substrates. For instance, 2-bromoindenes can be functionalized using the Suzuki-Miyaura cross-coupling reaction with arylboronic acids to introduce aryl groups at the 2-position. Palladium catalysts are also effective for other transformations, such as the Heck reaction and carbonylative cyclizations, which have been used to synthesize various indanone derivatives. ualberta.ca

Copper-catalyzed reactions also offer a viable pathway for functionalization. Cu(I)-catalyzed cross-coupling reactions are well-established for forming C-N bonds, for example, in the synthesis of carbazoles from 2,2'-dibromo-1,1'-biphenyl and primary amines. By analogy, such methods could potentially be applied to couple amines or other nucleophiles to the bromo-indanone core. These metal-catalyzed reactions significantly expand the synthetic utility of the this compound scaffold, allowing for the introduction of a wide range of substituents.

Rearrangement Reactions Involving the α-Dibromo Ketone Moiety

The α-dibromo ketone functionality within this compound makes it a prime candidate for base-induced rearrangement reactions, most notably the Favorskii rearrangement. nih.gov This reaction is a characteristic transformation of α-halo ketones and typically results in the formation of a carboxylic acid derivative with a rearranged carbon skeleton. chemguide.co.uk

In the case of cyclic α-halo ketones, the Favorskii rearrangement results in a ring contraction. chemguide.co.uknih.gov For this compound, treatment with a base such as an alkoxide (e.g., sodium methoxide) or hydroxide (B78521) would initiate the reaction. The proposed mechanism involves the formation of a highly strained bicyclic cyclopropanone (B1606653) intermediate. Subsequent nucleophilic attack by the base at the carbonyl carbon leads to the opening of the three-membered ring. This ring-opening occurs to form the more stable carbanion, which upon workup, yields a derivative of indene-2-carboxylic acid (if hydroxide is used) or its corresponding ester (if an alkoxide is used). chemguide.co.uknih.gov This ring contraction provides a synthetic route from the six-five fused ring system of indanone to a five-membered indene (B144670) ring bearing a carboxylic acid function, a significant structural transformation. It is worth noting that under certain conditions, elimination to form the α,β-unsaturated ketone can be a competing pathway. nih.gov

Advanced Spectroscopic Elucidation of 2,2 Dibromo 1 Indanone Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The ¹H NMR spectrum of 2,2-Dibromo-1-indanone reveals key information about the protons in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet in the range of δ 7.4-7.9 ppm. A significant feature is the singlet observed for the methylene (B1212753) protons (H3) at the C3 position, which confirms the presence of two bromine atoms at the C2 position, as there are no adjacent protons to cause splitting. tubitak.gov.tr

The ¹³C NMR spectrum provides complementary information about the carbon skeleton. The carbonyl carbon (C=O) of the indanone structure is characteristically found downfield, often around δ 200 ppm. The spectrum will also show distinct signals for the aromatic carbons and the aliphatic carbon at C3. The carbon atom bonded to the two bromine atoms (C2) will also have a characteristic chemical shift. The structures of these products were determined from 1 H-NMR, 13 C-NMR, MS, and IR data. tubitak.gov.tr

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.4-7.9 | Multiplet | Aromatic Protons |

| ¹H | ~4.39 | Singlet | CH₂ at C3 tubitak.gov.tr |

| ¹³C | ~200 | - | C=O (C1) |

| ¹³C | (Varies) | - | Aromatic Carbons |

| ¹³C | (Varies) | - | C2 |

| ¹³C | (Varies) | - | C3 |

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would show correlations between coupled protons. emerypharma.comsdsu.edu In this compound, this would primarily be useful for assigning the connectivity within the aromatic ring protons. The absence of a cross-peak between the methylene protons at C3 and any other proton further confirms their isolated nature.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded protons and carbons. columbia.edu An HSQC spectrum would show a cross-peak between the signal for the C3 methylene protons in the ¹H NMR spectrum and the corresponding C3 signal in the ¹³C NMR spectrum. columbia.edu This provides unambiguous assignment of the C3 carbon and its attached protons.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure. The molecular formula for this compound is C₉H₆Br₂O, with a molecular weight of approximately 289.95 g/mol . chemicalbook.com

A key feature in the mass spectrum of a dibrominated compound is the isotopic pattern of the molecular ion peak. whitman.edu Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. docbrown.info Consequently, a compound containing two bromine atoms will exhibit a characteristic M, M+2, and M+4 isotopic cluster with an approximate intensity ratio of 1:2:1. whitman.edudocbrown.info

The fragmentation of this compound under electron ionization would likely involve the loss of bromine atoms and the carbonyl group. Common fragmentation pathways for ketones include α-cleavage, where the bond adjacent to the carbonyl group is broken. miamioh.edu The loss of a bromine radical (Br•) would lead to a significant fragment. Subsequent loss of the second bromine atom or the CO group would also be expected.

Table 2: Expected Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion | Notes |

|---|---|---|

| ~290, 292, 294 | [C₉H₆Br₂O]⁺ | Molecular ion peak (M, M+2, M+4) with ~1:2:1 ratio |

| ~211, 213 | [C₉H₆BrO]⁺ | Loss of one bromine atom |

| ~182 | [C₉H₆O]⁺ | Loss of two bromine atoms |

| ~131 | [C₈H₅Br]⁺ | Loss of Br and CO |

| ~103 | [C₈H₇]⁺ | Further fragmentation |

Note: The relative intensities of the fragment ions depend on their stability.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an excellent tool for identifying the functional groups present in a compound. libretexts.org

The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). This peak is typically observed in the region of 1700-1740 cm⁻¹. The exact position can be influenced by the presence of the adjacent bromine atoms and the ring strain. The spectrum will also show absorptions for the C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic CH₂ group (around 2850-2960 cm⁻¹). The C-Br stretching vibrations are typically found in the lower frequency region of the spectrum (fingerprint region). The structures of these products were determined from 1 H-NMR, 13 C-NMR, MS, and IR data. tubitak.gov.tr

Table 3: Characteristic IR Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3000-3100 | C-H stretch | Aromatic |

| ~2850-2960 | C-H stretch | Aliphatic (CH₂) |

| ~1700-1740 | C=O stretch | Ketone researchgate.net |

| ~1600, ~1475 | C=C stretch | Aromatic Ring |

| Below 800 | C-Br stretch | Alkyl Halide |

Note: These are approximate ranges and can vary.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. anton-paar.com This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, which in turn reveals the precise positions of the atoms in the crystal lattice. anton-paar.com

Computational Chemistry and Theoretical Studies on 2,2 Dibromo 1 Indanone

Density Functional Theory (DFT) Applications for Electronic Structure Elucidation

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. scispace.com It offers a balance between accuracy and computational cost, making it suitable for medium-sized organic molecules like 2,2-Dibromo-1-indanone. ekb.eg DFT methods are employed to determine the ground-state electronic energy and electron density, from which numerous molecular properties can be derived. scispace.com

Once the geometry is optimized, DFT is used to calculate the electronic properties. This includes the total energy of the molecule, the energies of the individual molecular orbitals, and the distribution of electron density. ekb.eg These fundamental calculations are the basis for further analyses, such as elucidating reactivity patterns and interpreting spectroscopic data. researchgate.net The choice of the functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-311++G(d,p)) is crucial and is typically selected based on the properties being investigated and validated against experimental data where possible. researchgate.net

Quantum Chemical Descriptors and Reactivity Prediction

| Descriptor | Definition | Significance for this compound |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron; indicates susceptibility to oxidation. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added; indicates susceptibility to reduction. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. Higher hardness implies lower reactivity. irjweb.com |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Represents the escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the propensity of a species to accept electrons. researchgate.net |

This table outlines key quantum chemical descriptors and their relevance in predicting the chemical behavior of this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Trends

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilic or basic character. youtube.commdpi.com Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, determining the molecule's electrophilic or acidic nature. youtube.commdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of chemical reactivity and stability. irjweb.com A small energy gap suggests that the molecule can be easily excited, indicating higher polarizability and greater chemical reactivity. irjweb.com For this compound, the presence of the electron-withdrawing carbonyl group and bromine atoms is expected to lower the LUMO energy, making the compound a good electrophile. The HOMO is likely distributed over the benzene (B151609) ring and the lone pairs of the bromine atoms.

Computational analysis provides specific energy values for these orbitals.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital. Related to the ionization potential and nucleophilicity. |

| ELUMO | -1.95 | Energy of the Lowest Unoccupied Molecular Orbital. Related to the electron affinity and electrophilicity. |

| HOMO-LUMO Gap (ΔE) | 4.90 | ELUMO - EHOMO. A larger gap indicates higher kinetic stability and lower chemical reactivity. irjweb.com |

This table presents hypothetical, yet plausible, DFT-calculated frontier orbital energies for this compound, illustrating its electronic stability.

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

The distribution of charge within a molecule is fundamental to understanding its interactions and reactive sites. Molecular Electrostatic Potential (MEP) maps provide a visual representation of this charge distribution. libretexts.org The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. uni-muenchen.de Regions of negative electrostatic potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. uni-muenchen.de

For this compound, the MEP map would show a significant negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons, making it a primary site for interaction with electrophiles or protons. bhu.ac.in Conversely, positive potential regions would be located around the aromatic protons and, importantly, the carbon atom of the carbonyl group (C1) and the carbon atom bonded to the two bromine atoms (C2). This indicates that C1 is a primary electrophilic center, susceptible to attack by nucleophiles.

Mulliken population analysis is another method to quantify the charge distribution by assigning a partial charge to each atom in the molecule. bhu.ac.in

| Atom | Mulliken Atomic Charge (e) | Interpretation |

| O(carbonyl) | -0.55 | Highly negative charge, indicating a nucleophilic site. |

| C1(carbonyl) | +0.40 | Significant positive charge, indicating a primary electrophilic site. bhu.ac.in |

| C2 | +0.15 | Positive charge due to the electronegativity of the two attached bromine atoms, secondary electrophilic site. |

| Br | -0.08 | Slightly negative charge, reflecting their ability to withdraw electron density. |

| Aromatic C | -0.10 to +0.05 | Varied charges across the benzene ring. |

| Aromatic H | +0.15 to +0.20 | Positive charges, as expected for hydrogens bonded to carbon. bhu.ac.in |

This table provides a hypothetical Mulliken charge distribution for key atoms in this compound, highlighting the reactive centers.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating the detailed pathways of chemical reactions. dokumen.pub By modeling the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. mit.edu A transition state is the highest energy point along the reaction coordinate, representing the "point of no return" for a chemical transformation. mit.edue3s-conferences.org The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For this compound, a typical reaction to model would be the nucleophilic addition to the carbonyl group, for instance, by a hydride source like sodium borohydride. DFT calculations can map out the entire reaction profile. e3s-conferences.org This involves locating the transition state structure for the hydride attack on the carbonyl carbon. The calculated activation energy can then explain the feasibility and kinetics of the reaction. ajol.info Such studies can also compare different possible pathways to determine the most favorable one. e3s-conferences.org

| Species | Relative Energy (kcal/mol) | Description |

| Reactants (this compound + BH₄⁻) | 0.0 | Reference energy for the separated reactants. |

| Transition State (TS) | +12.5 | Energy barrier for the hydride addition to the carbonyl carbon. |

| Intermediate (Alkoxide) | -15.0 | The initial product formed after the hydride addition. |

| Products (2,2-Dibromo-1-indanol + BH₃) | -12.0 | The final neutral product after workup (protonation). |

This table shows a hypothetical energetic profile for the reduction of this compound, calculated using DFT, illustrating the reaction's feasibility.

Conformational Analysis and Energetic Profiles

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. scribd.com While the benzene ring in this compound is rigid, the five-membered cyclopentanone (B42830) ring possesses some conformational flexibility. It can adopt non-planar conformations, such as an "envelope" or "twist" form, to alleviate ring strain.

In an envelope conformation, one atom is out of the plane of the other four. For the indanone ring system, the C2 or C3 atom could be the one out of the plane. In a twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three.

| Conformer | Relative Energy (kcal/mol) | Description |

| Planar | +3.5 | A hypothetical, high-energy planar conformation with significant ring and eclipsing strain. |

| C3-Envelope | 0.0 | The likely most stable conformer, with C3 puckered out of the plane of the benzene ring. |

| C2-Envelope | +1.2 | A less stable envelope conformer due to steric interactions involving the bulky bromine atoms. |

| Twist | +0.8 | A twist conformation with energy intermediate between the two envelope forms. |

This table presents a hypothetical energetic profile of the possible conformations of the five-membered ring in this compound.

Role of 2,2 Dibromo 1 Indanone As a Synthetic Building Block in Complex Molecule Synthesis

Precursor in the Synthesis of Substituted Indanones and Indenones

The gem-dibromo group in 2,2-dibromo-1-indanone serves as a versatile handle for the introduction of various substituents at the C2-position, leading to a wide range of substituted indanones. Furthermore, elimination reactions provide a direct route to valuable indenone structures.

The synthesis of this compound itself is typically achieved through the bromination of 1-indanone (B140024). Photochemical bromination of indan-1-one has been shown to produce this compound, among other polybrominated derivatives tubitak.gov.tr. A more controlled approach involves the N-Bromosuccinimide (NBS)-mediated bromination of 2-bromo-1-indanone (B167726), which selectively introduces a second bromine atom at the benzylic position under mild conditions .

Once obtained, this compound can undergo nucleophilic substitution. Although direct substitution of both bromine atoms can be challenging, sequential reactions are possible. More commonly, the compound serves as a precursor to highly reactive intermediates. For instance, dehydrobromination of this compound can lead to the formation of 2-bromo-1-indenone, a versatile platform for further functionalization.

A significant application of bromoindenones derived from this compound is in the synthesis of 2,3-disubstituted indenones. For example, 2,3-dibromoindenone can undergo Suzuki-Miyaura cross-coupling reactions with arylboronic acids to furnish 2,3-diaryl indenones, which are of interest for their potential biological activities researchgate.net. This highlights the role of the dibromo-indanone scaffold in accessing complex indenone derivatives that would be difficult to prepare by other means.

| Precursor | Reagents and Conditions | Product | Key Finding | Reference |

|---|---|---|---|---|

| 2,3-Dibromoindenone | Arylboronic acids, Pd catalyst | 2,3-Diaryl indenones | Efficient synthesis of highly substituted indenones via Suzuki-Miyaura coupling. | researchgate.net |

| 2,3-Dibromoindenone | Phenols, Pd catalyst | Indenobenzofurans | Tandem Michael addition-elimination and C-H activation. | arkat-usa.org |

Key Intermediate for Constructing Fused and Spiro-Heterocyclic Architectures

The reactivity of this compound makes it an excellent starting material for the construction of more complex ring systems, including fused and spiro-heterocycles. These structural motifs are prevalent in natural products and medicinally important compounds.

The reaction of this compound with binucleophiles is a powerful strategy for the synthesis of fused heterocyclic systems. For example, the condensation of 2,2-dibromo-2,3-dihydroinden-1-one with thiourea (B124793) provides a direct route to 8H-indeno[1,2-d]thiazol-2-amines tubitak.gov.tr. In this reaction, the thiourea acts as a double nucleophile, attacking the carbonyl carbon and displacing the bromine atoms to form the fused thiazole (B1198619) ring.

While direct utilization of this compound for spirocycle synthesis is less commonly reported, its derivatives, such as indenones and indane-1,3-diones, are extensively used. For instance, spiro indanone fused pyrano[3,2-c]chromene derivatives have been synthesized via a hetero-Diels-Alder reaction between indane-1,3-dione and 3-vinyl-2H-chromenes rsc.orgrsc.org. It is conceivable that this compound could be converted into a suitable diene or dienophile for participation in similar cycloaddition reactions, thus providing an indirect route to spirocyclic frameworks. The synthesis of novel indanone-based spiro-dihydrobenzofuran derivatives has been achieved through the Mn(OAc)₃-mediated oxidative free-radical addition of dimedone to (E)-2-benzylidene-2,3-dihydro-1H-inden-1-one derivatives, which are readily prepared from 1-indanone tubitak.gov.tr.

| Starting Material | Reaction Type | Product Class | Key Feature | Reference |

|---|---|---|---|---|

| 2,2-Dibromo-2,3-dihydroinden-1-one | Condensation with Thiourea | Fused Indeno-thiazoles | Direct formation of a fused heterocyclic system. | tubitak.gov.tr |

| Indane-1,3-dione | Hetero-Diels-Alder | Spiro Indanone Pyrano-chromenes | Construction of a spirocyclic framework with a quaternary stereocenter. | rsc.orgrsc.org |

| 2-Benzylidene-1-indanones | Oxidative Free Radical Addition | Spiro-dihydrobenzofurans | Formation of two isomeric spiro compounds. | tubitak.gov.tr |

Strategic Utility in C-C Bond Formation Reactions

One of the most powerful applications of this compound and its derivatives in organic synthesis is their participation in carbon-carbon bond-forming reactions. The presence of the bromine atoms provides reactive sites for various cross-coupling methodologies, enabling the introduction of new carbon-based substituents.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, are cornerstone methodologies in modern organic synthesis nih.govlibretexts.orgfishersci.co.uk. While direct coupling reactions with this compound can be complex due to the presence of the carbonyl group and the gem-dihalide, its derivatives, particularly bromoindenones, are excellent substrates.

The Suzuki-Miyaura coupling, which forms C-C bonds between organoboron compounds and organic halides, has been successfully applied to bromo-indanone systems. For instance, 5-bromo-1-indanone (B130187) has been coupled with various arylboronic acids to yield 5-aryl-1-indanone derivatives researchgate.net. More relevant to the reactivity of the cyclopentanone (B42830) ring, 2,3-dibromoindenone serves as a precursor to 2,3-diaryl indenones via a double Suzuki-Miyaura coupling researchgate.net. A highly efficient palladium-catalyzed tandem reaction involving a Suzuki-Miyaura coupling and a Heck reaction has been reported for 1-(2,2-dibromovinyl)-2-alkenylbenzene with arylboronic acids, leading to functionalized 1-methylene-1H-indenes researchgate.net. This showcases the potential of the gem-dibromoalkene moiety, which can be generated from this compound, in sequential C-C bond formations.

The Sonogashira coupling, which joins terminal alkynes with aryl or vinyl halides, is another valuable tool wikipedia.orglibretexts.orgorganic-chemistry.orgorganic-chemistry.org. A bromoindenone derived from this compound can be coupled with various alkynes to introduce an alkynyl substituent, a versatile functional group for further transformations.

| Reaction Type | Substrate | Coupling Partner | Product | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 5-Bromo-1-indanone | Arylboronic acids | 5-Aryl-1-indanones | researchgate.net |

| Suzuki-Miyaura Coupling | 2,3-Dibromoindenone | Arylboronic acids | 2,3-Diaryl indenones | researchgate.net |

| Tandem Suzuki-Miyaura/Heck | 1-(2,2-Dibromovinyl)-2-alkenylbenzene | Arylboronic acid | 1-Methylene-1H-indenes | researchgate.net |

Pathways to Indenoquinoline Scaffolds and Related Polycyclic Systems

Indenoquinolines are a class of polycyclic aromatic compounds that have garnered significant attention due to their interesting biological properties, including potential anticancer activity researchgate.net. Several synthetic strategies for accessing the indenoquinoline scaffold rely on precursors derived from 1-indanone, highlighting an important synthetic trajectory for this compound.

The Friedländer annulation is a classic and straightforward method for quinoline (B57606) synthesis, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl mdpi.comwikipedia.org. In the context of indenoquinolines, 1-indanone or 1,3-indandione (B147059) can serve as the methylene-containing component. For instance, the reaction of 2-aminobenzaldehyde (B1207257) with 1,3-indandione yields 11H-indeno[1,2-b]quinolin-11-one mdpi.comresearchgate.net.

Another important route is the Pfitzinger reaction, where isatin (B1672199) is condensed with a carbonyl compound in the presence of a base to form a quinoline-4-carboxylic acid wikipedia.org. The reaction of isatin with 1-indanone, followed by oxidation, has been reported as a synthetic strategy for indenoquinolines mdpi.comresearchgate.netresearchgate.net.

While direct use of this compound in these reactions is not typical, it can be readily converted into a suitable precursor. For example, reaction of this compound with a base could generate a reactive intermediate that, in the presence of a suitable amine, could form an enamine. This enamine could then participate in a Friedländer-type condensation with a 2-aminoaryl aldehyde. Alternatively, elimination to a bromoindenone, followed by Michael addition of an aniline (B41778) derivative and subsequent cyclization, could provide a pathway to the indenoquinoline core. The synthesis of 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one from 2-amino-3,5-dibromobenzaldehyde (B195418) and 1,3-indandione demonstrates the feasibility of incorporating bromine atoms into the final structure, which could also be a strategic entry point from brominated indanone precursors mdpi.comresearchgate.net.

Synthesis and Reactivity of Substituted 2,2 Dibromo 1 Indanone Analogues

Bromination Strategies for Substituted 1-Indanones

The introduction of bromine atoms onto the 1-indanone (B140024) scaffold can be achieved through various methods, with the regioselectivity and degree of bromination being highly dependent on the reaction conditions and the nature of the substituents already present on the indanone ring.

Photochemical bromination represents one strategy for creating polybrominated indanones. For instance, the bromination of 1-indanone in carbon tetrachloride under irradiation with a projector lamp is a complex reaction yielding multiple products. tubitak.gov.trtubitak.gov.trulakbim.gov.tr From this mixture, 2,2-dibromoindan-1-one can be isolated, alongside other compounds like 2,3-dibromo-inden-1-one and trans-2,3-dibromoindan-1-one. tubitak.gov.trtubitak.gov.trulakbim.gov.tr The bromination of substituted indanones, such as 2-methyl indanone and 3-methyl-indanone, under similar conditions, effectively produces corresponding monobromo, dibromo, and tribromo derivatives in high yields. tubitak.gov.trtubitak.gov.trulakbim.gov.tr

The choice of reaction conditions, particularly the presence of acid or base, can direct the position of bromination. For example, 1-indanone can undergo α,α-dibromination (at the C2 position) when treated with bromine in the presence of potassium hydroxide (B78521) (KOH). nih.gov Conversely, using acetic acid as a solvent tends to favor α-monobromination. nih.gov This highlights the ability to selectively generate either mono- or di-bromo derivatives at the position adjacent to the carbonyl group by tuning the acidity of the reaction medium.

Different brominating agents and catalysts have also been developed for aromatic systems, which can be applicable to the aromatic ring of the indanone system. These include reagents like N-Bromosuccinimide (NBS) paired with acids or other catalysts. researchgate.net

| Starting Material | Bromination Conditions | Major Product(s) | Reference |

| 1-Indanone | Br₂ (4 equiv.), CCl₄, hv | 2,2-Dibromoindan-1-one, 2,3-dibromo-inden-1-one, trans-2,3-dibromoindan-1-one | tubitak.gov.trtubitak.gov.tr |

| 2-Methyl-1-indanone | Br₂ (4 equiv.), CCl₄, hv | Tribromo, dibromo, and monobromo derivatives | tubitak.gov.trtubitak.gov.tr |

| 1-Indanone | Br₂, KOH, rt | α,α-dibrominated product (2,2-Dibromo-1-indanone) | nih.gov |

| 1-Indanone | Br₂, Acetic Acid, rt | α-monobrominated product (2-Bromo-1-indanone) | nih.gov |

| 5,6-Dimethoxyindan-1-one | Br₂, Acetic Acid, rt | 2,4-Dibromo-5,6-dimethoxyindan-1-one | nih.govresearchgate.net |

| 5,6-Dimethoxyindan-1-one | Br₂, KOH, ~0 °C | 4-Bromo-5,6-dimethoxyindan-1-one | nih.govresearchgate.net |

Electronic and Steric Effects of Substituents on Reactivity

The reactivity of the indanone ring system during bromination and other transformations is significantly influenced by the electronic and steric nature of its substituents. These effects dictate the rate and regioselectivity of the reactions.

Electron-donating groups (like methoxy (B1213986), -OCH₃) on the aromatic ring activate it towards electrophilic substitution. d-nb.info This is demonstrated in the bromination of 5,6-dimethoxyindan-1-one, where bromination in acetic acid leads to substitution on the aromatic ring at the C4 position, which is activated by the methoxy groups, in addition to the α-position (C2), yielding a 2,4-dibromo compound. nih.govresearchgate.net In contrast, electron-withdrawing groups would deactivate the aromatic ring, making substitution there less favorable.

The reaction conditions can alter the influence of these electronic effects. In the case of 5,6-dimethoxyindan-1-one, switching to basic conditions (KOH) changes the outcome completely, leading to selective monobromination on the aromatic ring at the C4 position, without affecting the α-position. nih.govresearchgate.net Conversely, substituents that are strongly deactivating or possess unique electronic properties, such as the dihydroxy groups in 5,6-dihydroxyindan-1-one, direct dibromination exclusively to the aromatic ring (at C4 and C7) under both acidic and basic conditions. nih.govresearchgate.net

Steric hindrance also plays a crucial role. Bulky substituents near a potential reaction site can impede the approach of reagents, thereby slowing down or preventing a reaction at that site. nih.gov While specific studies on the steric effects in this compound are limited, the general principles apply. For instance, substituents at the C3 position of the indanone ring would sterically hinder reactions at the adjacent C2 position. The reactivity of substituted 1-indanones in ring-expansion reactions has been shown to be compatible with a range of electron-donating and -withdrawing groups, indicating the versatility of the scaffold for further transformations. rsc.orgnih.govscispace.com

Synthetic Transformations of Specific Substituted Derivatives

The synthesis of brominated derivatives of 4-chloro-1-indanone (B82819) primarily involves the direct bromination of the parent compound. researchgate.net The presence of the electron-withdrawing chloro group deactivates the aromatic ring to some extent, leading to bromination occurring preferentially on the cyclopentanone (B42830) ring at the α-position (C2). researchgate.net

The reaction of 4-chloro-1-indanone with bromine can produce both mono- and dibromo derivatives at the C2 position. researchgate.net By controlling the stoichiometry of the bromine used, the reaction can be guided to favor one product over the other. For example, using a 2:1 molar ratio of bromine to 4-chloro-1-indanone leads to a mixture of 2,2-dibromo-4-chloro-1-indanone and 2-bromo-4-chloro-1-indanone in a 3:1 ratio. researchgate.net

The resulting 2-bromo-4-chloro-1-indanone is a useful intermediate. It can undergo nucleophilic substitution with cyanide ions to form 2-cyano-4-chloro-1-indanone. researchgate.net This cyanated product can then be chemically reduced to yield aminomethyl derivatives, demonstrating a pathway to introduce new functional groups into the molecule. researchgate.net

Reaction Scheme: Bromination of 4-Chloro-1-indanone

Starting Material: 4-Chloro-1-indanone

Reagent: Bromine (Br₂)

Products: 2-Bromo-4-chloro-1-indanone and 2,2-Dibromo-4-chloro-1-indanone

Observation: The ratio of mono- to di-brominated product is dependent on the molar ratio of bromine used. researchgate.net

The synthesis of brominated 6-methoxy-1-indanone (B23923) derivatives can be approached from different precursors. One route involves the Nazarov cyclization of a substituted chalcone (B49325). For example, 6-methoxy-3-phenyl-1-indanone can be synthesized from a corresponding chalcone precursor in the presence of trifluoroacetic acid. nih.govbeilstein-journals.org

This 6-methoxy-1-indanone derivative can then be brominated. Treatment with bromine in diethyl ether yields the monobrominated product, 2-bromo-6-methoxy-3-phenyl-1-indanone. nih.govbeilstein-journals.org This bromo-indanone serves as a valuable intermediate for further chemical transformations. nih.govbeilstein-journals.org While this specific example leads to a monobrominated product, further bromination under more forcing conditions, similar to those used for unsubstituted 1-indanone, could potentially lead to the formation of 2,2-dibromo-6-methoxy-1-indanone.

Polybrominated indanone derivatives are versatile intermediates in organic synthesis. The presence of multiple bromine atoms offers several reaction pathways. The gem-dibromo group at the C2 position, as in this compound, is a key functional group. It can be a precursor to spirocyclic compounds or can be transformed into other functionalities.

Photochemical bromination of 1-indanone itself can lead to a complex mixture of products, including not only 2,2-dibromoindan-1-one but also 2,3-dibromo-inden-1-one and 2,2-dibromoindan-1,3-dione. tubitak.gov.trulakbim.gov.tr This indicates that under certain conditions, further oxidation and rearrangement can occur. The formation of 2,2-dibromoindan-1,3-dione is thought to proceed through the further bromination of an initially formed dibromo indenone intermediate. tubitak.gov.tr

The bromination of substituted indanones, such as 2-methyl-indanone and 3-methyl-indanone, can yield tribromo compounds, demonstrating that extensive bromination is possible across the indanone scaffold. tubitak.gov.trtubitak.gov.trulakbim.gov.tr Similarly, 4-nitro-indan, under photochemical bromination conditions, also undergoes tribromination. tubitak.gov.trtubitak.gov.trulakbim.gov.tr These polybrominated compounds serve as key intermediates for constructing more complex molecular skeletons. tubitak.gov.tr

Advanced Research Perspectives and Future Directions in 2,2 Dibromo 1 Indanone Chemistry

Development of More Efficient and Environmentally Benign Synthetic Protocols

The traditional synthesis of α,α-dihalo ketones often involves harsh reagents and chlorinated solvents, posing environmental concerns. Modern research is focused on developing greener, more efficient methods for the synthesis of 2,2-Dibromo-1-indanone.

Recent advancements in green chemistry have introduced protocols that are both efficient and environmentally friendly. One promising approach is the use of an H2O2-HBr system for the bromination of ketones or their oxime precursors. innovareacademics.inresearchgate.net This method is atom-efficient and generates water as the primary byproduct, avoiding the use of liquid bromine and hazardous solvents. innovareacademics.in Another innovative technique involves the oxidative bromination of 1-indanone (B140024) using ball milling, which is an environmentally friendly and efficient solvent-free method.

Furthermore, the principles of green chemistry are being applied to the synthesis of the parent 1-indanone scaffold itself, which is a direct precursor to this compound. nih.gov Techniques such as microwave-assisted intramolecular Friedel–Crafts acylation catalyzed by reusable metal triflates in ionic liquids represent a significant step forward. nih.gov The application of such green methodologies to the subsequent bromination step is a key area of future research. A highly efficient synthesis has been reported with a 99% yield by reacting 1-Indanone with N-Bromosuccinimide. chemicalbook.com

Table 1: Comparison of Synthetic Protocols for Bromination

| Method | Brominating Agent/System | Key Advantages | Reference |

| Conventional Bromination | Liquid Bromine (Br₂) in CCl₄ | Effective, well-established | |

| NBS-Mediated Bromination | N-Bromosuccinimide (NBS) | High yield (99%), milder conditions | chemicalbook.com |

| Green Oxidative Bromination | H₂O₂-HBr system | Environmentally benign, water as byproduct | innovareacademics.inresearchgate.net |

| Mechanochemical Synthesis | Ball Milling with Oxidative Bromination | Solvent-free, efficient, eco-friendly |

Exploration of Novel Reactivity Manifolds and Cascade Reactions

The this compound scaffold is primed for the exploration of novel reactivity and complex cascade reactions. Cascade reactions, or domino reactions, are highly desirable as they allow for the construction of complex molecular architectures from simple starting materials in a single operation, enhancing atom and step economy. rsc.org

The presence of two bromine atoms and a ketone functionality allows for a variety of transformations. For instance, researchers are exploring photochemically initiated cascade reactions in related 1-indanone systems to produce complex polycyclic molecules. rsc.org The gem-dibromo group in this compound can act as a linchpin for domino sequences, such as those involving silver(I)-promoted ring-opening and electrocyclization reactions seen in similar gem-dibromocyclopropanes. researchgate.net The reactivity of the closely related 2-bromo-2-(α-halogenobenzyl)-1-indanones further suggests the potential for intricate rearrangement and substitution pathways. acs.org A key future direction is the design of novel cascade sequences that leverage the unique reactivity of the dibromoindanone core to access spirocyclic and fused-ring systems, which are prevalent in bioactive natural products. iitg.ac.in

Table 2: Potential Reaction Pathways for this compound

| Reaction Type | Description | Potential Outcome | Reference Concept |

| Cascade/Domino Reaction | A multi-step reaction where subsequent steps result from the functionality generated in the previous step. | Rapid assembly of complex polycyclic or spirocyclic frameworks. | rsc.org |

| Photochemical Cycloaddition | Light-initiated reaction to form new rings. | Formation of novel, strained ring systems. | rsc.org |

| Rearrangement Reactions | Favorskii-type rearrangements or other skeletal reorganizations. | Access to different ring sizes or functionalized products. | acs.org |

| Cross-Coupling Reactions | Palladium or copper-catalyzed reactions to form new C-C bonds at the bromine positions. | Functionalization of the indanone core with various substituents. | researchgate.net |

Applications in Asymmetric Synthesis and Chiral Auxiliaries

Asymmetric synthesis, the synthesis of a chiral compound in an enantiomerically pure or enriched form, is of paramount importance in modern chemistry, particularly for the production of pharmaceuticals. sigmaaldrich.comkashanu.ac.ir A common strategy involves the temporary attachment of a chiral auxiliary to a substrate to control the stereochemical outcome of a reaction. sigmaaldrich.comresearchgate.net

The indane core is a privileged scaffold found in many chiral ligands and catalysts used in asymmetric reactions. rsc.org Consequently, chiral indanones and their derivatives are valuable building blocks. acs.org Research has demonstrated the successful asymmetric reduction of substituted 1-indanones to yield chiral products like trans-2-bromo-1-indanol (B1268501) with high enantiomeric excess. researchgate.net

A significant future perspective for this compound lies in its use as a precursor for novel chiral auxiliaries. The C2-carbon, bearing the two bromine atoms, is prochiral. A stereoselective reaction, for example, replacing one bromine atom, could generate a chiral center. This new chiral molecule could then be used to direct subsequent transformations on another molecule. After the desired synthesis, the auxiliary could be cleaved and potentially recycled. sigmaaldrich.com The development of methods to transform this compound into a recyclable chiral auxiliary for asymmetric alkylations, aldol (B89426) reactions, or Diels-Alder reactions is a promising field of inquiry. researchgate.net

Design and Synthesis of Complex Organic Frameworks Incorporating the Dibromoindanone Core

Complex organic frameworks, such as Metal-Organic Frameworks (MOFs), are a class of materials characterized by a network of organic ligands connecting metal nodes. google.com These materials have garnered immense interest for applications in gas storage, separations, and catalysis due to their high porosity and tunable structures. rsc.org

A forward-looking research area is the incorporation of the this compound core into such extended frameworks. While the indanone itself may not be the linker, it can serve as a robust and functionalizable building block. The two bromine atoms provide reactive handles for post-synthetic modification. For example, the bromine atoms could be converted into linking groups, such as carboxylic acids, through established chemical transformations. These functionalized indanone derivatives could then be used as the organic struts in the synthesis of novel MOFs. google.com

Another approach involves the synthesis of core-shell frameworks, where a nanoparticle core is coated with a shell of a different material. rsc.orgnih.gov Functionalized dibromoindanone derivatives could be integrated into the shell of a core-shell MOF, imparting specific chemical properties or catalytic activity to the surface of the material. The rigid, planar nature of the indanone core could also be exploited in the design of cross-conjugated frameworks, which possess unique electronic and material properties. charlotte.edu The design of synthetic routes to transform this compound into a viable component for these advanced materials represents a challenging but potentially rewarding frontier.

Q & A

Q. What experimental controls are critical when studying the catalytic activity of this compound in cross-coupling reactions?

- Methodological Answer :

- Blank Reactions : Run reactions without catalysts to rule out solvent/ligand effects.

- Isotopic Labeling : Use ¹³C-labeled substrates to track mechanistic pathways.

- Kinetic Profiling : Compare turnover frequencies (TOF) under varying conditions (e.g., temperature, pressure) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.